4-Chloro-gamma-methoxybenzenebutyronitrile
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Overview
Description
4-Chloro-gamma-methoxybenzenebutyronitrile is an organic compound with the molecular formula C11H12ClNO. It is characterized by the presence of a chloro group, a methoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-gamma-methoxybenzenebutyronitrile typically involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-gamma-methoxybenzenebutyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia
Major Products Formed
Oxidation: Formation of 4-chloro-gamma-methoxybenzoic acid.
Reduction: Formation of 4-chloro-gamma-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Chloro-gamma-methoxybenzenebutyronitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Chloro-gamma-methoxybenzenebutyronitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyronitrile: Similar in structure but lacks the methoxy group.
4-Chlorobenzaldehyde: Contains an aldehyde group instead of a nitrile group.
4-Chlorobutyric acid: Contains a carboxylic acid group instead of a nitrile group .
Uniqueness
4-Chloro-gamma-methoxybenzenebutyronitrile is unique due to the presence of both chloro and methoxy groups on the benzene ring, along with the nitrile group.
Properties
CAS No. |
6940-82-5 |
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Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-methoxybutanenitrile |
InChI |
InChI=1S/C11H12ClNO/c1-14-11(3-2-8-13)9-4-6-10(12)7-5-9/h4-7,11H,2-3H2,1H3 |
InChI Key |
ZMRXUCHXDOGQTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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